Lipophilicity Gain Against 1-Methyl-4-phenylpiperidine
The replacement of the phenyl group with a p-tolyl group in 1-methyl-4-(p-tolyl)piperidine results in a quantifiable increase in lipophilicity relative to the parent 1-methyl-4-phenylpiperidine scaffold. This property is critical for optimizing membrane permeability and target engagement in drug design [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-Methyl-4-phenylpiperidine (XLogP3 = 2.5) |
| Quantified Difference | Δ LogP = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
A 0.4 log unit increase in lipophilicity can significantly alter a compound's ADME profile, making this scaffold preferable for targets requiring enhanced membrane penetration.
- [1] PubChem. Computed Properties for CID 18723001 and CID 4058. National Center for Biotechnology Information, 2026. View Source
